molecular formula C11H14O B13905898 5-Isopropyl-3-methylbenzaldehyde

5-Isopropyl-3-methylbenzaldehyde

Cat. No.: B13905898
M. Wt: 162.23 g/mol
InChI Key: PZTLAPMDMDWYTH-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 3-position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where 2-hydroxy-6-isopropyl-3-methylbenzaldehyde (2-formyl carvacrol) is prepared . This reaction typically involves the use of chloroform and a strong base like sodium hydroxide under controlled conditions.

Industrial Production Methods

Industrial production of substituted benzaldehydes, including this compound, often employs a two-step, one-pot reduction/cross-coupling procedure . This method utilizes a stable aluminum hemiaminal as an intermediate, allowing for subsequent cross-coupling with organometallic reagents. This approach is favored for its efficiency and ability to produce high yields.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Forms 5-isopropyl-3-methylbenzoic acid.

    Reduction: Forms 5-isopropyl-3-methylbenzyl alcohol.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Isopropyl-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, particularly targeting superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress and inhibition of fungal growth, making it a potential antifungal agent.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the isopropyl and methyl groups.

    2-Formyl carvacrol: A closely related compound with similar structural features.

    3,4,5-Trimethoxybenzaldehyde: Another substituted benzaldehyde with different substituents.

Uniqueness

5-Isopropyl-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O/c1-8(2)11-5-9(3)4-10(6-11)7-12/h4-8H,1-3H3

InChI Key

PZTLAPMDMDWYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C)C=O

Origin of Product

United States

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